3-Bromopropionylamino benzoylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrN3O3 |
|---|---|
Molecular Weight |
314.14 g/mol |
IUPAC Name |
1-benzoyl-1-(3-bromopropanoylamino)urea |
InChI |
InChI=1S/C11H12BrN3O3/c12-7-6-9(16)14-15(11(13)18)10(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,18)(H,14,16) |
InChI Key |
VQWYHXSJGGMPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(=O)N)NC(=O)CCBr |
Synonyms |
3-bromopropionylamino benzoylurea JIMB01 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Bromopropionylamino Benzoylurea
Primary Synthetic Routes to 3-Bromopropionylamino Benzoylurea (B1208200)
The synthesis of 3-Bromopropionylamino benzoylurea can be achieved through a multi-step process. A primary route involves the initial formation of an aminobenzoylurea intermediate, which is subsequently acylated.
One common method for the synthesis of the benzoylurea scaffold involves the reaction of a benzoyl isocyanate with an appropriate amine. Alternatively, phenylurea can be reacted with a benzoyl chloride derivative. researchgate.netcurresweb.com A plausible and efficient route to an aminobenzoylurea precursor is the reaction of isatoic anhydride (B1165640) with urea (B33335) or a diamine, which provides an amino-functionalized benzoylurea. researchgate.netproquest.com
Following the synthesis of the aminobenzoylurea intermediate, the final step is the acylation of the amino group with 3-bromopropionyl chloride. thieme-connect.com This acyl chloride is a bifunctional reagent, capable of acylation while retaining a reactive bromo-substituent for potential further modifications. thieme-connect.com The reaction is typically carried out in an inert solvent. The general synthetic scheme is presented below:
Scheme 1: Plausible Synthetic Route to this compound
Reaction Scheme
| Reactant 1 | Reactant 2 | Product |
| Isatoic Anhydride | Urea | Aminobenzoylurea |
| Aminobenzoylurea | 3-Bromopropionyl Chloride | This compound |
This table outlines a primary synthetic pathway to this compound.
Strategies for Structural Modification and Analog Synthesis within the Benzoylurea Scaffold
The benzoylurea scaffold offers multiple sites for structural modification, allowing for the synthesis of a diverse range of analogs. These modifications can be broadly categorized into changes to the aromatic ring, alterations of the acyl chain, and derivatization at the urea nitrogens. nih.govnih.gov
The aromatic ring of the benzoylurea moiety can be functionalized to explore structure-activity relationships. This can be achieved by utilizing substituted isatoic anhydrides in the initial synthetic step. A variety of substituents, such as halogens, alkyl, or alkoxy groups, can be introduced onto the aromatic ring. nih.gov For instance, the use of a halogen-substituted isatoic anhydride would result in a corresponding halogen-substituted this compound analog.
| Starting Material | Resulting Modification on Aromatic Ring |
| 5-Chloro-isatoic anhydride | Chlorine substitution |
| 5-Methyl-isatoic anhydride | Methyl substitution |
| 5-Methoxy-isatoic anhydride | Methoxy substitution |
This table illustrates how different substituted isatoic anhydrides can be used to modify the aromatic ring of the final compound.
The 3-bromopropionylamino side chain can be readily modified by employing different acylating agents in the final synthetic step. The use of various ω-haloacyl halides or other activated carboxylic acid derivatives allows for the introduction of different chain lengths and functionalities. mdpi.com This strategy enables the synthesis of a library of analogs with varied acyl chain moieties.
| Acylating Agent | Resulting Acyl Chain |
| 4-Bromobutyryl chloride | 4-Bromobutyrylamino |
| 5-Chlorovaleryl chloride | 5-Chlorovalerylamino |
| 2-Bromoacetyl bromide | 2-Bromoacetylamino |
This table demonstrates the synthesis of analogs with different acyl chains by using various acylating agents.
The nitrogen atoms of the urea bridge present further opportunities for derivatization. While direct alkylation or acylation of the urea nitrogens can be challenging due to potential side reactions, it is a viable strategy for creating further analogs. nih.gov For instance, under specific conditions, one of the urea protons could be substituted with an alkyl or another acyl group. These modifications can significantly alter the electronic and steric properties of the molecule.
| Modification | Potential Reagent | Resulting Derivative |
| N-Alkylation | Alkyl halide | N-Alkyl-3-Bromopropionylamino benzoylurea |
| N-Acylation | Acyl chloride | N-Acyl-3-Bromopropionylamino benzoylurea |
This table outlines potential derivatization strategies at the urea nitrogen atoms.
Methodological Considerations in the Chemical Synthesis of Benzoylurea Derivatives
The synthesis of benzoylurea derivatives requires careful consideration of several methodological factors to ensure optimal yields and purity. The choice of solvent is crucial, with aprotic solvents often being preferred to prevent side reactions with the reactive intermediates, such as isocyanates or acyl chlorides. curresweb.com
Reaction temperature and time are also critical parameters that need to be optimized for each synthetic step. For instance, the acylation reaction is often performed at low temperatures to control its exothermicity and minimize the formation of byproducts. thieme-connect.com
Purification of the final products and intermediates is typically achieved through recrystallization or column chromatography. The characterization of the synthesized compounds is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the chemical structure and purity. curresweb.comgoogle.com The presence of characteristic peaks in the spectra, for example, the C=O stretching frequencies in the IR spectrum and the chemical shifts of the aromatic and aliphatic protons in the ¹H NMR spectrum, are used to confirm the successful synthesis of the target molecule. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromopropionylamino Benzoylurea and Its Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed conformation of molecules in solution. For 3-Bromopropionylamino benzoylurea (B1208200), ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity of atoms and the spatial arrangement of its different fragments.
The ¹H NMR spectrum would reveal distinct signals for the protons in the benzoyl and phenyl rings, the methylene (B1212753) protons of the bromopropionyl group, and the protons of the urea (B33335) and amide functionalities. The chemical shifts (δ) of the aromatic protons are typically observed in the range of 7.0-8.5 ppm, with their splitting patterns providing insight into the substitution pattern of the aromatic rings. The methylene protons adjacent to the bromine atom and the carbonyl group would appear as distinct multiplets, likely in the 3.0-4.5 ppm region. The N-H protons of the amide and urea groups would present as broad singlets, with their chemical shifts being sensitive to the solvent and concentration, often appearing in the 8.0-11.0 ppm range.
Conformational analysis is further aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons. nih.govnih.gov These experiments can help determine the preferred orientation of the benzoyl group relative to the urea moiety and the conformation of the flexible bromopropionylamino side chain. nih.gov For instance, NOE cross-peaks between specific aromatic protons and the N-H protons can define the rotational preferences around the amide and urea bonds.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromopropionylamino Benzoylurea
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.0 - 8.5 | Multiplet |
| Amide N-H | 8.0 - 10.0 | Broad Singlet |
| Urea N-H | 9.0 - 11.0 | Broad Singlet |
| -CH₂-Br | 3.5 - 4.5 | Triplet |
| -CH₂-C=O | 3.0 - 4.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Urea) | 150 - 160 |
| Carbonyl (Amide) | 165 - 175 |
| Aromatic C | 120 - 140 |
| -CH₂-Br | 30 - 40 |
| -CH₂-C=O | 35 - 45 |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of a monobrominated compound. docbrown.info
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions and study their fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the presence of its key structural units. libretexts.org Common fragmentation pathways for this compound would likely involve the cleavage of the amide and urea bonds, as these are typically the most labile sites. miamioh.edu
Key Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups or the C-N bonds of the urea linkage.
Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) or hydrogen bromide (HBr).
Cleavage of the Urea Moiety: Fragmentation of the central urea structure, leading to ions corresponding to the benzoyl isocyanate and aminobenzoyl fragments.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Significance |
| [M]⁺ and [M+2]⁺ | [C₁₁H₁₂BrN₃O₃]⁺ | Molecular ion peaks confirming bromine presence |
| [M - Br]⁺ | [C₁₁H₁₂N₃O₃]⁺ | Loss of bromine atom |
| [M - C₃H₄BrO]⁺ | [C₈H₈N₂O₂]⁺ | Cleavage of the amide bond |
| [C₇H₅O]⁺ | Benzoyl cation | Indicates the benzoyl group |
| [C₈H₆NO₂]⁺ | Benzoyl isocyanate fragment | Characteristic of benzoylurea breakdown |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its constituent bonds. vscht.czpressbooks.pub
The most prominent features in the spectrum would be the strong absorptions from the carbonyl (C=O) groups. ucalgary.ca The urea carbonyl typically absorbs at a lower wavenumber (around 1640-1680 cm⁻¹) compared to the amide carbonyl (around 1680-1700 cm⁻¹). The N-H stretching vibrations of the amide and urea groups would appear as one or more bands in the region of 3200-3400 cm⁻¹. pressbooks.pub
Other significant absorptions include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2960 cm⁻¹). pressbooks.publibretexts.org The C-N stretching vibrations and N-H bending vibrations would contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Br stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide & Urea) | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O (Amide) | Stretch | 1680 - 1700 | Strong |
| C=O (Urea) | Stretch | 1640 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| N-H | Bend | 1510 - 1570 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Advanced Crystallographic Studies for Three-Dimensional Structural Determination
While spectroscopic methods provide valuable information about connectivity and conformation in solution, single-crystal X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles.
A crystallographic study would reveal the planarity of the aromatic rings and the urea moiety. It would also provide detailed insight into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The N-H groups of the urea and amide are strong hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. It is highly likely that the crystal structure would feature an extensive network of hydrogen bonds, potentially linking molecules into chains or sheets.
Molecular Mechanisms of Action of 3 Bromopropionylamino Benzoylurea
Interaction with Cellular Microtubules and Tubulin Dynamics
The efficacy of 3-Bromopropionylamino benzoylurea (B1208200) as an anticancer agent is rooted in its direct interaction with the fundamental components of the cellular cytoskeleton.
Research has demonstrated that 3-Bromopropionylamino benzoylurea's principal mode of action is the specific inhibition of microtubule polymerization. nih.gov It effectively prevents the assembly of tubulin dimers into microtubules but does not interfere with the disassembly of existing microtubules. nih.gov In a cell-free environment, a concentration of 4 µM of the compound was sufficient to completely halt microtubule assembly. nih.gov This inhibitory effect on tubulin polymerization is a key factor in its cytotoxic activity against cancer cells. The antiproliferative effects have been observed in various human tumor cell lines, with IC50 values ranging from 0.25 to 0.51 µM for leukemia and lymphoma cell lines and 0.33 to 9.26 µM for solid tumor cell lines. nih.gov
A closely related compound, 3-bromoacetylamino benzoylurea (3-BAABU), also demonstrates potent inhibition of microtubule assembly. nih.gov The structural features of these compounds, specifically the presence and position of the bromine and urea (B33335) groups on the benzoic ring, are crucial for their ability to inhibit microtubule formation. nih.gov
The inhibitory effect of this compound on tubulin polymerization is achieved through its interaction with a specific binding site on the tubulin protein. Evidence suggests that this compound, much like the well-known microtubule-destabilizing agent colchicine (B1669291), binds to the colchicine-binding site on β-tubulin. nih.govmdpi.com This site is located at the interface between α- and β-tubulin dimers. mdpi.com By occupying this site, the compound prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules. The binding of agents to the colchicine-binding site is a well-established strategy for inducing apoptosis and inhibiting cancer cell viability. mdpi.com
The structural characteristics of molecules that bind to the colchicine site often include two aromatic rings. nih.gov The binding of colchicine itself involves hydrogen bonds between its trimethoxyphenyl ring and Cys-241 of β-tubulin, and its tropolone (B20159) ring with Thr-179 and Val-181 of α-tubulin. nih.gov It is through a similar mechanism of binding within this pocket that this compound is thought to exert its inhibitory effect on microtubule assembly.
The inhibition of tubulin polymerization by this compound has profound consequences for the microtubule architecture within the cell. A related compound, 3-bromoacetylamino benzoylurea (3-BAABU), has been shown to cause a complete absence of the mitotic spindle apparatus in the cytoplasm of treated tumor cells. nih.gov This disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division, is a direct result of the compound's interference with microtubule dynamics.
Treatment of tumor cells with these benzoylurea derivatives leads to a prometaphase/metaphase/anaphase arrest, characterized by the separation and dispersion of chromosomes without a functional spindle. nih.gov This disruption prevents the cell from completing mitosis, ultimately triggering downstream cellular processes.
Modulation of Cellular Processes and Pathways
The disruption of microtubule dynamics by this compound initiates a cascade of cellular events, leading to the cessation of cell proliferation and the induction of cell death.
A primary consequence of treating cancer cells with this compound is the induction of cell cycle arrest, predominantly in the M-phase (mitosis). nih.gov Following a 12-hour exposure to the compound, an increase in the population of human hepatocarcinoma cells arrested in the M-phase was observed. nih.gov This mitotic arrest is a direct outcome of the disrupted mitotic spindle assembly. Accordingly, the activity of cyclin B1, a key protein kinase responsible for the G2/M transition, is increased. nih.gov
Interestingly, while the primary mechanism of this compound involves mitotic arrest through tubulin inhibition, other related compounds, such as certain 3-(2'-bromopropionylamino)-benzamides, have been found to induce cell cycle arrest in the S-phase through a mechanism that does not involve targeting tubulin. nih.gov This highlights the potential for structural modifications to alter the specific cellular pathways affected.
The sustained mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov This is a crucial mechanism for eliminating damaged or abnormal cells. The apoptotic process is confirmed through several key observations.
One of the early signs of apoptosis induction is the phosphorylation of Bcl-2, which becomes detectable within 6 hours of treatment with 0.8 µM or higher concentrations of the compound in hepatocarcinoma cells. nih.gov The activation of caspases, a family of proteases central to the execution of apoptosis, is another critical step. mdpi.com Specifically, the activation of effector caspases like caspase-3 is a hallmark of apoptosis. nih.govnih.gov Caspase-3 activation leads to the cleavage of various cellular substrates, including DNA fragmentation factor 45 (DFF45), which in its inactive state is bound to DFF40. bio-rad-antibodies.com Once released, DFF40 (also known as caspase-activated DNase or CAD) proceeds to fragment the cell's DNA. bio-rad-antibodies.com
This DNA fragmentation is a characteristic feature of late-stage apoptosis and can be visualized as a "ladder" pattern on an agarose (B213101) gel. nih.govnih.govbio-rad-antibodies.com Morphological methods and flow cytometry have also confirmed the induction of apoptosis in liver cancer cells treated with this compound. nih.gov
Interactive Data Table: Effects of this compound on Cellular Processes
| Cellular Process | Key Finding | Compound Concentration | Cell Line | Citation |
| Tubulin Polymerization | Complete inhibition of microtubule assembly | 4 µM | Cell-free | nih.gov |
| Cell Cycle Arrest | Increased number of cells in M-phase | Not Specified | Human Hepatocarcinoma | nih.gov |
| Apoptosis | Bcl-2 phosphorylation | ≥ 0.8 µM | Human Hepatocarcinoma | nih.gov |
| Apoptosis | DNA fragmentation (laddering) | Not Specified | Liver Cancer Cells | nih.gov |
Influence on Key Cellular Signaling Cascades (e.g., MAP Kinase Pathways, Receptor Tyrosine Kinase Modulation)
While direct studies on this compound's impact on specific signaling cascades are limited, research on closely related benzoylurea derivatives provides significant insights into its potential mechanisms. Evidence suggests that compounds within this class can modulate crucial pathways such as the MAP Kinase (MAPK) and Receptor Tyrosine Kinase (RTK) signaling cascades.
One study on the benzoylurea derivative F13 (4-Bromoacetamino-4-methoxy-benzoylurea) demonstrated its ability to inhibit the migration and invasion of fibrosarcoma cells. nih.gov This effect was linked to the inhibition of ERK1/2 phosphorylation, a key component of the MAPK signaling pathway. nih.gov The inhibition of ERK1/2 signaling led to the upregulation of RECK (reversion-inducing cysteine-rich protein with Kazal motifs), a membrane-anchored protein that suppresses the activity of matrix metalloproteinases (MMP-2/9), which are crucial for cancer cell invasion. nih.gov
Furthermore, preliminary research into other benzoylurea and thiourea (B124793) derivatives indicates their potential as inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). ubaya.ac.id These receptors are often overexpressed in various cancers, and their inhibition is a key therapeutic strategy. ubaya.ac.id Thiourea derivatives, which share structural similarities with benzoylureas, have been shown to act as EGFR inhibitors by targeting the intracellular kinase domain. ubaya.ac.id This suggests a plausible, though not yet definitively proven, mechanism for this compound in modulating RTK signaling.
Interactive Table: Influence of Benzoylurea Derivatives on Cellular Signaling
| Compound Class/Derivative | Target Pathway | Observed Effect | Cellular Outcome |
| Benzoylurea Derivative (F13) | MAP Kinase (ERK1/2) | Inhibition of ERK1/2 phosphorylation. nih.gov | Upregulation of RECK, leading to reduced MMP-2/9 activity and inhibition of cell migration and invasion. nih.gov |
| Thiourea/Benzoylurea Derivatives | Receptor Tyrosine Kinase (EGFR/HER2) | Potential inhibition of EGFR/HER2 kinase activity. ubaya.ac.id | Antiproliferative activity in cancer cell lines. ubaya.ac.id |
Comparative Mechanistic Analysis with Established Antimitotic Agents (e.g., Vinca Alkaloids, Colchicine, Taxanes)
The mechanism of action of this compound and its analogues appears to diverge significantly from classic antimitotic agents that target tubulin. Research on 3-(2'-Bromopropionylamino)-benzamides, a closely related class of compounds, indicates that their cytotoxic effect is not due to targeting tubulin but rather from inducing S-phase arrest in the cell cycle. nih.govsigmaaldrich.com This is a fundamental difference from agents like Vinca alkaloids, colchicine, and taxanes, which all interfere with microtubule dynamics during the M-phase (mitosis).
However, it is noteworthy that other benzoylurea derivatives have been developed that do act as antimitotic agents by inhibiting microtubule assembly, leading to M-phase arrest. nih.gov This highlights the diverse mechanisms within the broader benzoylurea chemical class.
The following table provides a comparative analysis of these mechanisms.
Interactive Table: Comparative Analysis of Antimitotic and Related Agents
| Agent/Class | Primary Molecular Target | Effect on Microtubules | Cell Cycle Phase Arrest |
| This compound (inferred) | Not tubulin; specific target for S-phase arrest is under investigation. nih.govsigmaaldrich.com | No direct effect on microtubule assembly. nih.govsigmaaldrich.com | S-Phase nih.govsigmaaldrich.com |
| Vinca Alkaloids | Tubulin dimers. researchgate.netnih.gov | Inhibit polymerization into microtubules. researchgate.netnih.gov | M-Phase (Metaphase) google.com |
| Colchicine | Tubulin. nih.govsigmaaldrich.com | Inhibits microtubule polymerization. nih.govsigmaaldrich.com | M-Phase (Metaphase) nih.gov |
| Taxanes | Tubulin within microtubules. nih.govnih.gov | Stabilize microtubules, preventing depolymerization. nih.govnih.gov | M-Phase (Anaphase) |
Structure Activity Relationship Sar Studies of 3 Bromopropionylamino Benzoylurea Derivatives
Identification of Critical Structural Features for Biological Activity
The biological activity of 3-Bromopropionylamino benzoylurea (B1208200) derivatives is intrinsically linked to the spatial arrangement and electronic properties of its constituent parts. The core benzoylurea structure is a well-established pharmacophore in various biologically active compounds, notably as inhibitors of chitin (B13524) synthesis in insects. mdpi.comnih.gov The integrity of the urea (B33335) bridge (-NH-CO-NH-) is often crucial for interaction with biological targets, likely through hydrogen bonding.
The acylamino portion, specifically the 3-bromopropionylamino group, introduces key features. The amide linkage provides an additional site for hydrogen bonding, potentially enhancing binding affinity to target proteins. The length and nature of the acyl chain are also determining factors for activity. Studies on related N-acyl derivatives have demonstrated that modifications in this region can significantly impact potency. nih.gov
Finally, the presence of a halogen atom, in this case, bromine, is a significant feature. Halogens can influence the electronic properties of the molecule, enhance membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. nih.gov The position of the bromine atom on the propionyl chain is also likely to be important for directing the interaction with the target.
Analysis of Substituent Effects on Potency and Specificity
The potency and specificity of 3-Bromopropionylamino benzoylurea derivatives can be finely tuned by altering the substituents on the aromatic rings and the acyl chain.
Halogen Substitution: The introduction of halogen atoms, such as fluorine and bromine, into the benzoylurea scaffold has been shown to enhance biological activity. mdpi.comnih.govnih.gov For instance, the high electronegativity and ability to form hydrogen bonds of fluorine can lead to improved interactions with target enzymes. mdpi.comnih.gov In the case of this compound, the bromine atom is expected to increase lipophilicity, which can facilitate passage through biological membranes. Its position at the 3-position of the propionyl group may allow for specific interactions within a binding site that are not achievable with substitution at other positions.
Nature of the Acyl Group: The structure of the N-acyl group is a key determinant of activity. In studies of N-acyl-boroPro derivatives, variations in the N-acyl moiety led to significant differences in inhibitory activity against various peptidases. nih.gov For this compound, the propionyl chain offers a flexible linker, and the presence of the bromo substituent provides a reactive handle that could potentially form covalent bonds with the target, leading to irreversible inhibition.
The following interactive table summarizes the general effects of different substituents on the biological activity of benzoylurea and related derivatives, based on published SAR studies.
| Substituent | Position | General Effect on Activity | Reference |
|---|---|---|---|
| Halogen (e.g., F, Br) | Aromatic Ring / Acyl Chain | Generally enhances activity | mdpi.comnih.govnih.gov |
| Hydroxyl (-OH) | Aromatic Ring | Often increases activity | nih.gov |
| Heteroatoms (N, O, S) in certain ring positions | Aromatic Ring | Can decrease activity | nih.gov |
| Alkyl Groups | Aromatic Ring / Acyl Chain | Variable, affects lipophilicity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the potency of new, unsynthesized analogs, thereby guiding synthetic efforts towards more active compounds.
A QSAR study on the related benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity was positively correlated with several physicochemical descriptors: nih.gov
Hydrophobicity (log P): Increased hydrophobicity was associated with higher inhibitory activity. This suggests that the compounds need to be sufficiently lipid-soluble to cross bacterial cell membranes and interact with the target enzyme.
Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability. A positive correlation suggests that larger, more polarizable molecules are more active, likely due to better shape complementarity and van der Waals interactions with the binding site.
Aromaticity: A higher degree of aromaticity was also found to be beneficial for activity, indicating the importance of the aromatic rings for binding.
These findings suggest that a QSAR model for this compound derivatives would likely include similar descriptors. The presence of the bromine atom would significantly influence both the hydrophobicity and molar refractivity of the molecule.
The general workflow for developing a QSAR model for this class of compounds would involve:
Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized and their biological activity measured.
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.
By understanding the key structural features and the effects of various substituents through SAR and QSAR studies, researchers can rationally design novel this compound derivatives with improved biological profiles.
Computational Chemistry and in Silico Investigations of 3 Bromopropionylamino Benzoylurea
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking simulations are a cornerstone of computational drug discovery, offering predictions of how a small molecule, or ligand, might bind to a protein target. For 3-Bromopropionylamino benzoylurea (B1208200), also known as JIMB01, its established role as an inhibitor of tubulin polymerization makes the tubulin protein its primary target for such simulations.
Research into the structure-activity relationships of the 3-haloacylamino benzoylurea (HBU) series, which includes 3-Bromopropionylamino benzoylurea, has provided foundational knowledge for its interaction with tubulin. Studies have indicated that the phenyl ring is an essential component for its activity. Furthermore, the nature and position of the haloacylamino group are critical determinants of its biological function. For instance, a closely related analog, 3-bromoacetylamino benzoylurea (3-BAABU), also demonstrates potent inhibition of microtubule assembly, reinforcing the importance of the bromo-substituted acylamino group at the 3-position of the benzoylurea scaffold. nih.gov
While specific, publicly available docking studies with detailed binding energy data and visualizations for this compound are scarce, the available information allows for a hypothesized binding mode within one of tubulin's known ligand-binding sites, such as the colchicine-binding site. A typical docking study would involve the generation of a three-dimensional model of this compound and docking it into the crystal structure of tubulin. The simulation would predict the most likely binding poses and calculate a docking score, which is an estimation of the binding affinity.
Key interactions that would be anticipated based on the compound's structure include:
Hydrogen bonding: The urea (B33335) and amide moieties are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket.
Hydrophobic interactions: The phenyl ring would likely engage in hydrophobic interactions with nonpolar residues.
Halogen bonding: The bromine atom could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.
A summary of the antiproliferative activities of this compound (JIMB01) against various human tumor cell lines is presented below, highlighting the potency that makes it a subject of interest for computational studies.
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia & Lymphoma | Hematologic | 0.25 - 0.51 |
| Solid Tumors | Various | 0.33 - 9.26 |
This table presents a summary of the IC50 values for this compound against a panel of human tumor cell lines, indicating its potent antiproliferative effects.
Molecular Dynamics Simulations to Explore Conformational Changes and Binding Dynamics
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interaction, simulating the movements of atoms and molecules over time. This technique can reveal how the binding of a ligand like this compound might induce conformational changes in tubulin and provide insights into the stability of the ligand-protein complex.
Currently, there are no specific, published molecular dynamics simulation studies focused on this compound. However, MD simulations of other inhibitors bound to tubulin have demonstrated the value of this approach. nih.gov Such simulations can:
Assess the stability of the predicted binding pose from molecular docking.
Identify key amino acid residues that are crucial for maintaining the interaction.
Reveal the role of water molecules in mediating the binding.
Explore the conformational landscape of both the ligand and the protein upon binding.
For this compound, an MD simulation would be invaluable in understanding how it disrupts the dynamics of tubulin, leading to the inhibition of microtubule polymerization. The simulation could potentially show how the ligand stabilizes a conformation of tubulin that is incompatible with its assembly into microtubules.
Cheminformatics Approaches for Virtual Screening and Lead Optimization
Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their properties, aiding in tasks like virtual screening and lead optimization. While no specific cheminformatics studies have been published that focus on this compound as a lead compound, the principles of this field are highly relevant to its future development.
Virtual Screening: If one were to search for novel tubulin inhibitors, the structure of this compound could be used as a starting point for a virtual screening campaign. This could involve:
Pharmacophore modeling: Based on the key structural features of this compound required for its activity, a pharmacophore model could be generated. This model would then be used to search large chemical databases for other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. nih.gov
Similarity searching: Searching for compounds that are structurally similar to this compound.
Lead Optimization: Cheminformatics tools are also instrumental in lead optimization, the process of modifying a lead compound to improve its properties. nih.gov Starting with this compound, these methods could be used to:
Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: To identify potential liabilities of the compound and guide modifications to improve its drug-like properties.
Develop Quantitative Structure-Activity Relationship (QSAR) models: By synthesizing and testing a series of analogs of this compound, a QSAR model could be built to correlate chemical structure with biological activity. This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.
Future Research Avenues and Translational Perspectives for 3 Bromopropionylamino Benzoylurea
Rational Design of Novel Chemical Probes and Analogs with Tailored Specificity
The development of novel chemical probes and analogs derived from 3-Bromopropionylamino benzoylurea (B1208200) is a promising avenue for creating tools with enhanced specificity and functionality. The rational design of these molecules hinges on a thorough understanding of their structure-activity relationships (SAR).
Key Determinants of Activity: Initial studies have revealed that the core structure of benzoylurea derivatives is critical for their biological activity. For the related compound, 3-bromoacetylamino benzoylurea (3-BAABU), the presence and position of both the bromine atom and the urea (B33335) group on the benzoic ring are determining factors for its ability to inhibit microtubule assembly. nih.gov This provides a clear starting point for rational design.
Halogen Substitution: Replacing the bromine with a chlorine atom leads to a significant decrease in mitotic blocking activity, increasing the ID50 (the dose that inhibits 50% of cell growth) by 40-fold. nih.gov This suggests that the size, electronegativity, and leaving group potential of the halogen at this position are finely tuned for optimal interaction with its target. Future designs could explore other halogens (fluorine, iodine) or pseudo-halogens to modulate reactivity and binding affinity.
Urea Group Modification: Substitution of the urea moiety with an ethyl ester group completely abrogates the mitotic blocking activity, although it still induces apoptosis. nih.gov This critical finding implies that the urea group is essential for the anti-microtubule effect, likely through specific hydrogen bonding interactions with tubulin. Analogs could be designed to replace the urea with bioisosteres like thiourea (B124793) or guanidinium groups to probe these interactions further.
Positional Isomerism: Moving the bromoacetylamino group from the meta-position (position 3) to the para-position (position 4) on the benzoic ring eliminates the mitotic blocking activity and instead induces necrosis. nih.gov This highlights the stringent spatial requirements for the molecule to fit into its binding pocket on tubulin.
By systematically modifying these key structural features, novel probes can be developed. For instance, attaching fluorescent tags or biotin handles to positions on the molecule that are less critical for its binding activity could create powerful tools for visualizing microtubule dynamics or for use in affinity purification experiments to identify binding partners.
Table 1: Structure-Activity Relationship of Benzoylurea Analogs
| Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Replacement of Bromine with Chlorine | 40-fold increase in ID50 (decreased activity) | nih.gov |
| Substitution of Urea with Ethyl Ester | Loss of mitotic blocking activity; apoptosis still induced | nih.gov |
| Moving Bromoacetylamino Group from Position 3 to 4 | Loss of mitotic blocking activity; necrosis induced | nih.gov |
Exploration of Resistance Mechanisms to Microtubule-Targeting Agents at the Molecular Level
While 3-Bromopropionylamino benzoylurea shows promise, the potential for acquired resistance is a critical area for future research. Understanding how cells might evade its effects is essential for its long-term utility as a research tool and for the development of any potential therapeutic applications. Resistance to microtubule-targeting agents (MTAs) is a well-documented phenomenon and typically occurs through several key mechanisms.
Potential Resistance Mechanisms:
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance. These membrane pumps actively expel a wide range of compounds from the cell, reducing the intracellular concentration to sub-lethal levels. Interestingly, initial studies on the related compound 3-BAABE showed that its cytotoxicity was not affected by multiple drug resistance (MDR) in human lymphoma cells, suggesting it may not be a substrate for common efflux pumps. This is a favorable characteristic that warrants further investigation.
Drug Inactivation: Cells can acquire resistance by expressing enzymes that metabolize or inactivate the drug. For this compound, this could involve enzymatic degradation or conjugation to molecules like glutathione, rendering it unable to bind to tubulin.
Alterations in Apoptotic Pathways: Since this compound induces cell death via apoptosis, changes in the proteins that regulate this process could confer resistance. researchgate.net For example, overexpression of anti-apoptotic proteins like Bcl-2 or mutations in key executioner caspases could make cells less sensitive to the drug's effects.
Future research should involve generating resistant cell lines in vitro by long-term exposure to this compound. Subsequent genomic, transcriptomic, and proteomic analysis of these resistant cells would be invaluable for identifying the specific molecular changes responsible for conferring resistance.
Application of this compound as a Tool for Fundamental Cell Biology Research
The specific mechanism of action of this compound makes it a valuable tool for dissecting fundamental cellular processes, particularly those involving the cytoskeleton and cell division.
Investigating Microtubule Dynamics and Cell Cycle Control: As a compound that inhibits the assembly of microtubules without affecting their disassembly, this compound can be used to study the precise roles of microtubule polymerization in various cellular events. nih.gov Its application leads to mitotic arrest, allowing for the synchronization of cell populations in the M-phase. nih.gov This is highly useful for studying the molecular events that govern mitosis, such as the activation of the spindle assembly checkpoint and the regulation of mitotic kinases.
Probing Apoptotic Signaling Pathways: The compound has been shown to induce apoptosis through the phosphorylation of Bcl-2 and the activation of caspases. researchgate.net This makes it a useful chemical tool for triggering apoptosis and studying the downstream signaling cascade. For instance, it can be used to investigate the specific roles of caspase-3, -8, and -9 in the apoptotic process induced by microtubule disruption. researchgate.net Studies with the related compound 3-BAABE suggest a distinctive pathway that specifically activates the apical caspase-9, which can be further explored.
Use as a Mitotic Blocking Agent: A close analog, 3-Bromoacetylamino benzoylurea (3-BAABU), has been successfully used as a mitotic blocking agent for karyotyping in hematological studies. It effectively causes a dispersion of metaphase chromosomes, which helps to avoid overlapping and allows for clearer cytogenetic analysis. frontiersin.org This demonstrates a practical application for this class of compounds in fundamental research and diagnostics, providing a potential alternative to conventional agents like vinblastine.
Table 2: Applications in Cell Biology Research
| Application Area | Specific Use | Observed Cellular Effect |
|---|---|---|
| Cell Cycle Analysis | Synchronization of cells | Accumulation of cells in M-phase |
| Apoptosis Research | Induction of programmed cell death | Bcl-2 phosphorylation, activation of caspases, DNA fragmentation |
| Cytogenetics | Mitotic blocking for karyotyping | Dispersion of metaphase chromosomes |
| Microtubule Research | Study of cytoskeletal dynamics | Inhibition of tubulin polymerization |
Synergistic Interactions of this compound with Other Molecularly Targeted Agents
A key strategy in modern pharmacology is the use of combination therapies to achieve synergistic effects, where the combined impact of two or more drugs is greater than the sum of their individual effects. Exploring the synergistic potential of this compound with other molecularly targeted agents is a logical next step in its preclinical evaluation. As a microtubule-destabilizing agent, it could be paired with compounds that have complementary or distinct mechanisms of action.
Potential Synergistic Combinations for Research:
DNA Damaging Agents: Combining an M-phase arresting agent like this compound with a drug that causes DNA damage (e.g., doxorubicin or cisplatin) could be highly effective. Cells arrested in mitosis by the benzoylurea derivative may be more susceptible to the lethal effects of DNA damage.
Inhibitors of Anti-Apoptotic Proteins: Since this compound activates the apoptotic pathway, its efficacy could be enhanced by co-administration with inhibitors of anti-apoptotic proteins like Bcl-2 or Mcl-1. Such a combination would simultaneously "push" cells toward apoptosis while "blocking" their primary survival pathway.
Microtubule Stabilizing Agents: While potentially complex and schedule-dependent, combining microtubule destabilizers and stabilizers (like taxanes) has been explored. Such combinations can create a "mitotic catastrophe" from which the cell cannot recover. The sequence of administration is often critical in these combinations.
Kinase Inhibitors: Many signaling pathways are crucial for cell survival and proliferation. Combining this compound with inhibitors of key kinases (e.g., PI3K, AKT, or MAPK inhibitors) could block escape pathways that cells might use to survive microtubule stress.
Future in vitro studies using checkerboard assays to assess synergy would be the first step in identifying promising drug combinations. These studies could reveal novel therapeutic strategies and provide deeper insights into the complex interplay of cellular signaling pathways.
Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticle Encapsulation for in vitro studies)
Like many small molecule inhibitors, the utility of this compound in research settings could be enhanced through advanced delivery systems. Benzoylurea compounds can have poor water solubility, which can complicate their use in aqueous cell culture media and limit their bioavailability. Nanoparticle encapsulation offers a promising solution to these challenges.
Advantages of Nanoparticle Delivery for Research:
Improved Solubility and Stability: Encapsulating hydrophobic compounds like this compound within a nanoparticle core can significantly improve their solubility and stability in aqueous solutions, ensuring more consistent and reproducible concentrations in in vitro experiments. frontiersin.orgnih.gov
Controlled Release: Nanoparticles can be engineered to release their payload in a controlled manner over time. This can be particularly useful for long-term cell culture experiments, maintaining a steady concentration of the compound and minimizing the need for frequent media changes.
Targeted Delivery in Co-culture Models: In more complex in vitro models, such as 3D organoids or co-cultures of different cell types, nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies or peptides). This would allow for the specific delivery of this compound to a particular cell type within the culture, enabling more precise investigation of its effects in a heterogeneous environment.
Types of Nanocarriers for Consideration:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and have been extensively used for drug delivery.
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can encapsulate drugs and be tailored for controlled release. frontiersin.org
Micelles: These are self-assembling core-shell structures formed by amphiphilic block copolymers, ideal for solubilizing hydrophobic drugs in their core.
Developing and characterizing nanoparticle formulations of this compound would be a valuable step in creating a more robust and versatile tool for in vitro research, paving the way for more complex and biologically relevant experimental designs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromopropionylamino benzoylurea, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves coupling 3-bromopropionyl chloride with benzoylurea derivatives under controlled anhydrous conditions. Key variables include reaction temperature (optimal range: 0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane or acetonitrile for polarity control), and stoichiometric ratios of reagents. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended to isolate the target compound . Yield optimization requires rigorous monitoring of intermediates via thin-layer chromatography (TLC) and adjusting reaction times to avoid hydrolysis of the bromopropionyl group.
Q. How does this compound inhibit microtubule polymerization, and what experimental assays validate this mechanism?
- Methodological Answer : The compound binds to the β-tubulin subunit, disrupting microtubule dynamics by preventing GTP hydrolysis-dependent polymerization. Validate this using:
- In vitro tubulin polymerization assays (e.g., turbidity measurements at 350 nm with purified tubulin) .
- Immunofluorescence microscopy to visualize microtubule destabilization in treated cancer cell lines (e.g., HeLa or MCF-7) .
- Competitive binding studies with colchicine or paclitaxel to confirm binding site specificity .
Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?
- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) for non-targeted screening. Key parameters:
- Ionization mode : Electrospray ionization (ESI+) with m/z range 300–600.
- Fragmentation patterns : Monitor characteristic ions (e.g., [M+H]⁺ for benzoylurea backbone and bromine isotopic signatures) .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges or magnetic graphene/polydopamine adsorbents to enhance recovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetic properties. Address this by:
- Metabolite profiling using LC-MS/MS to identify degradation products (e.g., debromination or urea cleavage) .
- Pharmacokinetic optimization : Introduce stabilizing groups (e.g., cyclopropyl or fluorinated substituents) to enhance metabolic resistance .
- In vivo efficacy testing : Use xenograft models with tumor-specific delivery systems (e.g., nanoparticle encapsulation) to improve bioavailability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzoylurea derivatives with dual pesticidal and anticancer activities?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modified halogen substituents (e.g., Cl, F) or alkyl chain extensions to probe steric and electronic effects .
- Biological assays : Compare chitin synthesis inhibition (for pesticidal activity) and tubulin binding (for anticancer activity) across analogs. Use molecular docking to map interactions with β-tubulin and insect chitin synthase .
- Cross-disciplinary data integration : Leverage pesticidal SAR datasets (e.g., acaricidal LC₅₀ values) to predict anticancer potency via QSAR modeling .
Q. How can researchers address false positives in high-throughput screens for this compound’s off-target effects?
- Methodological Answer :
- Counter-screening : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity tests) to confirm target engagement .
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to identify off-target interactions .
- Data normalization : Include Z’-factor calculations to assess assay robustness and minimize artifacts from compound aggregation or fluorescence interference .
Methodological Challenges and Solutions
Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stress testing : Expose the compound to pH 2–10 buffers at 40°C for 48 hours. Monitor degradation via HPLC-UV at 254 nm .
- Degradation kinetics : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or lyophilize to extend stability .
Q. How can computational modeling guide the optimization of this compound’s selectivity for cancer cells over non-target tissues?
- Methodological Answer :
- Molecular dynamics simulations : Model compound binding to β-tubulin isoforms (e.g., βIII-tubulin in cancer vs. βI in normal cells) to identify selectivity determinants .
- Toxicity prediction : Use platforms like ProTox-II to assess hepatotoxicity and cardiotoxicity risks early in development .
- Transcriptomic profiling : Compare gene expression in cancer vs. normal cells post-treatment to uncover off-target pathways (e.g., apoptosis regulators) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
